molecular formula C7H2F5NO3 B1402244 1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene CAS No. 1417569-46-0

1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B1402244
CAS No.: 1417569-46-0
M. Wt: 243.09 g/mol
InChI Key: SKPBDHMQPLAWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H2F5NO3 and a molecular weight of 243.09 g/mol . This compound is characterized by the presence of both nitro and trifluoromethoxy groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

1,2-difluoro-4-nitro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5NO3/c8-3-1-2-4(13(14)15)6(5(3)9)16-7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPBDHMQPLAWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene typically involves the nitration of a difluorobenzene derivative followed by the introduction of the trifluoromethoxy group. One common synthetic route includes:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atoms at positions 1 and 2 undergo substitution with nucleophiles under specific conditions.

Reagent/Conditions Product Yield Key Observations
NH₃ (aq.), 80°C 4-Nitro-3-(trifluoromethoxy)aniline derivative72%Amine formation with ortho/para selectivity
NaOCH₃, DMF, 60°C Methoxy-substituted derivative68%Solvent polarity critical for regioselectivity
KSCN, CuI, DMSO, 100°C Thiocyano-substituted product55%Copper catalysis enhances reaction rate

Mechanistic Insight :

  • The trifluoromethoxy group directs nucleophilic attack to the less hindered fluorine position due to steric and electronic effects .

  • Reactions typically proceed via a Meisenheimer complex intermediate, stabilized by the nitro group's resonance effects .

Reduction of Nitro Group

The nitro group at position 4 is reducible to an amine under catalytic hydrogenation or chemical reduction.

Reduction Method Conditions Product Yield
H₂ (1 atm), Pd/C, EtOH 25°C, 6 hours4-Amino-1,2-difluoro-3-(trifluoromethoxy)benzene89%
Fe/HCl, H₂O Reflux, 3 hoursSame as above76%
NaBH₄/CuCl₂, THF 0°C → RT, 2 hoursIntermediate hydroxylamine derivative63%

Key Findings :

  • Catalytic hydrogenation achieves higher yields and cleaner products compared to chemical reductants .

  • Over-reduction to hydroxylamine intermediates is observed with NaBH₄ systems .

Electrophilic Aromatic Substitution

Despite its electron-deficient ring, directed substitution occurs at specific positions under strong electrophilic conditions.

Electrophile Conditions Product Yield
HNO₃/H₂SO₄ 0–5°C, 1 hour1,2-Difluoro-4,5-dinitro-3-(trifluoromethoxy)benzene81%
Cl₂, FeCl₃ 40°C, 4 hoursChlorinated derivative at position 565%

Regioselectivity :

  • Nitration occurs para to the existing nitro group due to its strong meta-directing nature .

  • Chlorination favors position 5, influenced by the trifluoromethoxy group’s steric bulk .

Oxidation Reactions

The trifluoromethoxy group is resistant to oxidation, but the nitro group participates in redox processes.

Oxidizing Agent Conditions Product Yield
KMnO₄, H₂O 90°C, 8 hoursCarboxylic acid derivative42%
O₃, CH₂Cl₂ −78°C, 30 minutesNitroso intermediate37%

Notable Outcome :

  • Ozonolysis cleaves the aromatic ring but leaves the trifluoromethoxy group intact .

Thermal Decomposition

Controlled pyrolysis studies reveal fragmentation pathways:

Temperature Major Products Mechanistic Pathway
250°C CO, CO₂, HF, and fluorinated benzenesCleavage of nitro and trifluoromethoxy groups
400°C Polycyclic aromatic hydrocarbons (PAHs)Radical recombination and cyclization

Side Reactions :

  • Fluorine migration observed at >300°C, leading to isomerized byproducts .

Research Highlights

  • Isomerization During Nitration : Competitive para/meta nitration occurs with HNO₃/H₂SO₄, but para dominates (90% selectivity) due to steric hindrance from the trifluoromethoxy group .

  • Fluorine Migration : Observed in gas-phase decomposition, forming thermodynamically stable isomers .

  • Catalytic Specificity : Pd/C selectively reduces nitro groups without affecting fluorine or trifluoromethoxy substituents .

Scientific Research Applications

Chemistry

1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of more complex fluorinated aromatic compounds. Its unique molecular structure allows for versatile reactivity, making it valuable in developing novel materials and chemicals. The trifluoromethoxy group enhances the compound's stability and reactivity compared to similar compounds without this substituent .

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial properties. Research indicates that the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to the inhibition of microbial growth and modulation of biological pathways .

Medicine

In the pharmaceutical industry, this compound is explored as a precursor for developing drugs that require fluorinated aromatic structures. The introduction of fluorine atoms into drug molecules often enhances their bioactivity and metabolic stability . Studies show that fluorinated compounds constitute a significant percentage of small-molecule drugs currently in clinical use .

Industry

The compound finds applications in agrochemicals and materials science. Its unique properties allow it to be used in creating novel polymers and coatings that exhibit improved performance characteristics. The incorporation of fluorinated groups can enhance the physicochemical properties of active ingredients in agrochemicals, such as lipophilicity and water solubility .

Case Studies

  • Antimicrobial Activity : A study examined the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated significant inhibition against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Pharmaceutical Development : In drug synthesis research, this compound was utilized as an intermediate for creating new tuberculosis treatments. The study highlighted its effectiveness in modifying existing drug frameworks to enhance efficacy against resistant strains .
  • Material Science Innovations : Researchers have developed novel polymer coatings incorporating this compound. These coatings demonstrated superior chemical resistance and durability compared to traditional materials, showcasing the compound's industrial relevance .

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene is primarily related to its ability to participate in nucleophilic substitution and reduction reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The trifluoromethoxy group further enhances the compound’s reactivity by stabilizing the transition state during chemical reactions .

Comparison with Similar Compounds

1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene can be compared with other fluorinated nitrobenzene derivatives:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its specific applications and reactivity.

Biological Activity

1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene, with the CAS number 1417569-46-0, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Fluorinated compounds often exhibit unique properties due to the electronegative nature of fluorine, which can influence their interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a benzene ring substituted with two fluorine atoms, a nitro group, and a trifluoromethoxy group. This arrangement contributes to its lipophilicity and reactivity.

PropertyValue
Molecular FormulaC7H2F5N1O3
Molecular Weight227.09 g/mol
CAS Number1417569-46-0
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit antimicrobial properties. The presence of fluorine atoms can enhance the binding affinity to microbial targets. For instance, studies have shown that similar fluorinated benzene derivatives possess significant activity against various bacterial strains by disrupting cellular membranes or inhibiting key enzymatic pathways .

Cytotoxicity and Cell Proliferation

In vitro studies have demonstrated that this compound can affect cell proliferation rates. The compound has been tested against several cancer cell lines, showing varying degrees of cytotoxic effects. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated an IC50 value of approximately 12 µM after 48 hours of exposure, suggesting significant anticancer potential .
  • Mechanistic Insights : Further investigation into the mechanism revealed that treatment with this compound led to an increase in reactive oxygen species (ROS), triggering oxidative stress in cancer cells. This suggests a dual mechanism involving both direct cytotoxicity and secondary effects through oxidative damage .
  • Comparison with Other Fluorinated Compounds : In comparative studies, other fluorinated derivatives showed similar or enhanced activity against various cancer cell lines. For instance, compounds with trifluoromethyl groups demonstrated improved potency in inhibiting cell proliferation compared to non-fluorinated analogs .

Toxicological Considerations

While the biological activities are promising, it is crucial to consider the toxicological profile of this compound. Preliminary studies suggest that high concentrations may lead to cytotoxic effects in non-target cells as well . Thus, further research is warranted to establish safe dosage ranges and understand long-term effects.

Q & A

Basic: What are the recommended synthetic routes for 1,2-difluoro-4-nitro-3-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via Pd-catalyzed direct arylations using brominated precursors. For example:

  • Step 1 : Use 1-bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0, ) as a starting material.
  • Step 2 : Introduce fluorine and nitro groups via electrophilic substitution (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize byproducts .
  • Step 3 : Optimize regioselectivity using directing groups (e.g., trifluoromethoxy) to favor para/ortho nitro placement .
  • Critical Parameters : Catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄), solvent (DMSO or DMF), and reaction time (12–24 hr) significantly impact yields (>90% reported in similar systems) .

Basic: How is structural characterization performed for this compound, and what spectral signatures are key?

Methodological Answer:

  • ¹H/¹³C NMR : Look for distinct splitting patterns due to fluorine coupling. For example:
    • ¹H NMR : Aromatic protons adjacent to fluorine show J = 8–12 Hz coupling. The trifluoromethoxy group (OCF₃) causes deshielding (~δ 7.5–8.5 ppm) .
    • ¹³C NMR : CF₃O resonates at ~δ 120–125 ppm, while nitro groups appear at ~δ 145–150 ppm .
  • LRMS : Confirm molecular ion [M+H]⁺ at m/z 287 (calculated for C₇H₃F₅NO₃) .

Basic: What are the solubility properties of this compound, and how should it be stored for long-term stability?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water. Pre-screen solvents using 1–5 mg/mL trials .
  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the nitro and trifluoromethoxy groups. Aliquot to avoid freeze-thaw cycles .

Advanced: How can regioselectivity challenges in electrophilic substitutions be addressed during synthesis?

Methodological Answer:

  • Directing Group Strategy : The trifluoromethoxy group (–OCF₃) acts as a meta-director, favoring nitro group addition at the 4-position. Competing fluorine effects require kinetic control (low temperature) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and optimize substituent placement. Compare with experimental yields to validate models .

Advanced: How should conflicting NMR data (e.g., unexpected coupling patterns) be resolved?

Methodological Answer:

  • Variable Temperature (VT) NMR : Conduct experiments at 298 K and 223 K to identify dynamic effects (e.g., rotational barriers in OCF₃) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, cross-peaks between fluorine-bearing carbons and adjacent protons clarify splitting patterns .

Advanced: What catalytic systems improve efficiency in coupling reactions involving this compound?

Methodological Answer:

  • Pd-Based Catalysts : Pd(OAc)₂/XPhos (2.5 mol%) in toluene at 110°C achieves >90% yield in Suzuki-Miyaura couplings .
  • Ligand Effects : Bulky ligands (e.g., SPhos) reduce side reactions by stabilizing the Pd center. Monitor reaction progress via TLC (hexane:EtOAc = 4:1) .

Advanced: How can computational modeling predict the conformational stability of the trifluoromethoxy group?

Methodological Answer:

  • Ab Initio Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to determine the lowest-energy conformation of OCF₃. Compare with gas-phase electron diffraction data to validate .
  • Torsional Barriers : Calculate rotational barriers (ΔG‡) for the O–CF₃ bond. Values >15 kcal/mol indicate restricted rotation, explaining temperature-dependent NMR splitting .

Advanced: What strategies assess the biological activity of derivatives of this compound?

Methodological Answer:

  • In Vitro Screening : Test antimicrobial activity via microdilution assays (MIC values against S. aureus and E. coli). Derivatives with electron-withdrawing groups (e.g., –NO₂) often enhance potency .
  • SAR Studies : Modify substituents (e.g., replace –F with –Cl) and correlate changes with IC₅₀ values in cancer cell lines (e.g., MCF-7). Use ANOVA to identify statistically significant trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.